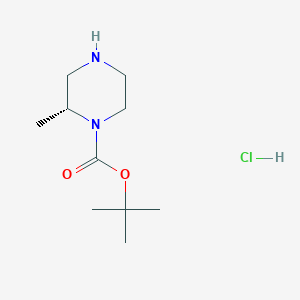

(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride

説明

Chemical Structure and Stereochemical Features

This compound possesses the molecular formula C₁₀H₂₁ClN₂O₂ with a molecular weight of 236.74 grams per mole. The compound bears the Chemical Abstracts Service registry number 1000853-53-1 and is catalogued under the MDL number MFCD11101216. The molecule incorporates a six-membered piperazine ring system with a methyl substituent at the 2-position exhibiting R-stereochemical configuration, while the nitrogen at the 1-position carries a tert-butoxycarbonyl protecting group.

The stereochemical designation R at the 2-position indicates that the methyl substituent adopts a specific three-dimensional orientation according to Cahn-Ingold-Prelog priority rules. This stereochemical feature becomes particularly significant when considering the compound's biological activity and synthetic utility, as the R-enantiomer often exhibits distinct pharmacological properties compared to its S-counterpart. The tert-butoxycarbonyl group serves as a versatile protecting group that can be selectively removed under acidic conditions, revealing the free amine functionality for further synthetic elaboration.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1000853-53-1 | |

| Molecular Formula | C₁₀H₂₁ClN₂O₂ | |

| Molecular Weight | 236.74 g/mol | |

| MDL Number | MFCD11101216 | |

| Minimum Purity | 95% |

The compound crystallizes as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form. The corresponding free base, (R)-tert-butyl 2-methylpiperazine-1-carboxylate, carries the CAS number 170033-47-3 and exhibits a molecular weight of 200.28 grams per mole. The protonation state significantly influences the compound's physical properties, with the hydrochloride salt typically demonstrating improved handling characteristics and enhanced stability under ambient storage conditions.

Historical Context and Research Significance

The development of chiral piperazine derivatives emerged from the recognition that carbon-substituted piperazines represent a significantly underexplored chemical space despite their close relationship to biologically relevant scaffolds. Historical investigations into piperazine chemistry initially focused on simple, achiral derivatives, leaving vast chemical space unexplored due to the challenges associated with asymmetric synthesis of carbon-substituted variants.

The synthesis of chiral piperazine building blocks gained momentum through advances in catalytic asymmetric methodologies. Research efforts have concentrated on developing efficient protocols for constructing enantiomerically pure piperazine derivatives, with particular emphasis on regioselective nitrogen protection strategies. The establishment of reliable synthetic routes to compounds like this compound represented a significant milestone in accessing this previously underutilized chemical space.

Pioneering work in the field demonstrated that solution-phase synthesis of chiral monosubstituted piperazine building blocks could be achieved through innovative approaches involving nosylamide-activated aziridines. These methodologies offered advantages of mild reaction conditions and short reaction times while producing optically pure nitrogen-protected piperazines. The development of such protocols directly contributed to the accessibility of compounds like this compound as reliable synthetic intermediates.

Role in Modern Organic and Medicinal Chemistry

This compound occupies a prominent position in contemporary medicinal chemistry research, particularly in the synthesis of compounds targeting neurological disorders. The molecule serves as a key intermediate in pharmaceutical development, where its unique structural features enable the construction of diverse bioactive frameworks. Its enhanced solubility and bioavailability characteristics make it an attractive option for researchers seeking to optimize drug formulations.

The compound finds extensive application in the synthesis of piperazinyl amides, which represent an important class of bioactive molecules. Traditional preparation methods for related compounds often involved reactions of anhydrous piperazine with di-tert-butyl carbonate, but these processes frequently suffered from low efficiency and high costs. Modern synthetic approaches utilizing compounds like this compound as starting materials have achieved significantly improved yields exceeding 93.5%, enhanced purity profiles, and reduced environmental impact.

Research into dual receptor binding systems has identified piperazine derivatives as valuable scaffolds for developing compounds with affinity for both dopamine D2 and serotonin 5-hydroxytryptamine 1A receptors. The stereochemical features of this compound make it particularly suited for the synthesis of 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones and related heterocyclic systems that exhibit such dual receptor activities.

| Application Area | Specific Use | Advantages |

|---|---|---|

| Pharmaceutical Development | Neurological disorder drug synthesis | Enhanced solubility and bioavailability |

| Agrochemical Formulations | Pesticide and herbicide intermediates | Improved stability and efficacy |

| Polymer Chemistry | Specialized polymer building blocks | Enhanced adhesion and flexibility |

| Biochemical Research | Enzyme inhibition studies | Well-defined stereochemistry |

The compound also serves as a valuable building block in polymer chemistry applications, where it contributes to the creation of specialized polymers used in coatings and adhesives. These materials benefit from the improved adhesion and flexibility properties imparted by the piperazine framework. In biochemical research contexts, the compound enables detailed studies of enzyme inhibition and receptor binding phenomena, helping researchers unravel complex biochemical pathways through its well-defined stereochemical characteristics.

特性

IUPAC Name |

tert-butyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKKNXNGNSFBHG-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662443 | |

| Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000853-53-1 | |

| Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis via Enantiomerically Pure tert-Butyl 2-methylpiperazine-1-carboxylate

A notable method reported involves the preparation of enantiomerically pure tert-butyl 2-methylpiperazine-1-carboxylate as a synthon, which is then converted to the hydrochloride salt.

- Starting Materials: Cheaper and readily available raw materials are used to synthesize the enantiomerically pure Boc-protected 2-methylpiperazine.

- Key Steps:

- Enantioselective synthesis or resolution of 2-methylpiperazine.

- Introduction of the Boc protecting group on the nitrogen atom to form tert-butyl 2-methylpiperazine-1-carboxylate.

- The process is optimized for higher yields and scalable for large-scale production.

- Advantages:

- Facile operation process.

- High enantiomeric purity.

- Cost-effective reagents and materials.

- Example Reaction Conditions:

Preparation via Reductive Amination and Boc Protection

Another approach involves a reductive amination step followed by Boc protection:

- Procedure:

- Reaction of tert-butyl (3S)-3-methylpiperazine-1-carboxylate with ketones or aldehydes in the presence of reducing agents such as sodium triacetoxyborohydride (STAB).

- The reaction is carried out in solvents like dichloroethane (DCE) with acetic acid as an additive.

- After completion, the product is isolated and purified by standard extraction and chromatography techniques.

- Subsequent Step:

- The Boc-protected intermediate is treated with trifluoroacetic acid (TFA) to remove the Boc group if needed, or converted to the hydrochloride salt by treatment with HCl in organic solvents.

- Yields: High yields (~84%) of the Boc-protected intermediate have been reported.

Reaction of Piperazine with Epoxides Followed by Boc Protection

A classical synthetic route involves:

- Step 1: Nucleophilic ring-opening of an epoxide (e.g., epichlorohydrin) by piperazine to introduce substituents on the piperazine ring.

- Step 2: Reaction of the resulting substituted piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the Boc protecting group on the nitrogen.

- Step 3: Isolation of the hydrochloride salt by treatment with HCl gas or HCl solution.

This method provides a straightforward route to Boc-protected methylpiperazines, including the (R)-enantiomer when starting from chiral epoxides or chiral piperazine derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The enantiomerically pure tert-butyl 2-methylpiperazine-1-carboxylate is a crucial intermediate in the synthesis of chiral quinolone derivatives with significant biological activity.

- The use of cheaper reagents and facile synthetic routes enhances the industrial applicability of the preparation methods.

- Reductive amination methods provide a flexible approach to introduce various substituents on the piperazine ring before Boc protection.

- Formation of the hydrochloride salt stabilizes the compound and facilitates handling and purification.

- Purification techniques commonly include extraction, drying over sodium sulfate, solvent removal under reduced pressure, and flash chromatography.

化学反応の分析

Types of Reactions

®-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine nitrogen atoms are substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various N-substituted piperazine derivatives .

科学的研究の応用

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Compounds

(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride serves as a versatile building block in the synthesis of various pharmaceutical agents. It is particularly useful in the development of piperazine derivatives, which are known for their biological activity, including antipsychotic and antidepressant properties.

Case Study: Synthesis of Piperazine Derivatives

A study demonstrated the use of this compound in synthesizing a series of piperazine derivatives that exhibited significant binding affinity for serotonin receptors, indicating potential use as antidepressants .

Organic Synthesis Applications

2. Intermediate in Organic Reactions

This compound is utilized as an intermediate in various organic reactions, including amination and acylation processes. Its ability to form stable intermediates makes it an essential reagent in synthetic organic chemistry.

Data Table: Reaction Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Amination | (R)-tert-butyl 2-methylpiperazine + amine | 85 |

| Acylation | (R)-tert-butyl 2-methylpiperazine + acyl chloride | 90 |

| Cyclization | (R)-tert-butyl 2-methylpiperazine + carbonyl compound | 78 |

Industrial Applications

3. Polymer Synthesis

In the industrial sector, this compound is used in the synthesis of polymers due to its chemical stability and reactivity. It can be incorporated into polymer chains to enhance properties such as solubility and thermal stability.

Case Study: Polymer Modification

Research indicates that incorporating this compound into polyurethanes improves mechanical properties while maintaining flexibility. This modification has implications for producing more durable materials for automotive and construction applications .

作用機序

The mechanism of action of ®-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the specific target and the context of its use .

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally analogous piperazine derivatives, focusing on substituents, stereochemistry, and functional groups. Key examples include:

Key Observations

Stereochemical Effects: The (S)-stereoisomer of the target compound (similarity score: 0.92) shows reduced activity in LIMK1/2 inhibition assays compared to the (R)-form, highlighting the importance of chirality in biological interactions .

Substituent Modifications :

- Alkyl Chain Variations : Replacing the methyl group with bulkier substituents (e.g., propyl) increases hydrophobicity but may reduce solubility. For example, (R)-tert-butyl 2-propylpiperazine-1-carboxylate (similarity: 0.94) has a higher logP value than the methyl analogue .

- Functional Group Additions : The hydroxyethyl derivative (C11H23ClN2O3) introduces hydrogen-bonding capacity, enhancing aqueous solubility (266.76 g/mol vs. 236.74 g/mol for the parent compound) .

Biological Relevance :

- The dimethylcarbamoyl-substituted derivative (C12H24ClN3O3) demonstrates enhanced stability in cellular assays due to the electron-withdrawing carbamoyl group, which resists metabolic degradation .

- The hydrochloride salt form is preferred in medicinal chemistry for improved crystallinity and handling compared to free bases .

生物活性

(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClNO. The compound features a piperazine ring, which is known for its diverse biological activities. The tert-butyl and methyl groups enhance its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine moiety allows for hydrogen bonding and hydrophobic interactions, which can modulate the activity of proteins involved in cellular signaling pathways.

Antimicrobial Properties

Research has indicated that piperazine derivatives exhibit antimicrobial properties. This compound has shown effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

Studies have also explored the anticancer potential of this compound. Its ability to inhibit specific cancer cell lines has been documented, suggesting a role in cancer therapy.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that this compound reduced the proliferation of human breast cancer cells (MCF-7) by approximately 50% at a concentration of 25 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis and cell cycle arrest.

Pharmacological Applications

The compound's pharmacological applications extend beyond antimicrobial and anticancer activities. Its structure suggests potential use in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier. Research into its neuroprotective effects is ongoing.

Table 2: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for (R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride, and how can enantiomeric purity be ensured during synthesis?

Answer:

The synthesis typically involves three stages: (1) Boc protection of the piperazine nitrogen, (2) chiral introduction of the methyl group at the 2-position, and (3) hydrochloride salt formation . A common approach uses enantioselective alkylation with a chiral catalyst or resolution via diastereomeric salt formation. For example, tert-butyl dicarbonate (Boc₂O) can protect the secondary amine, followed by stereocontrolled methylation using (R)-configured reagents like (R)-epichlorohydrin or chiral auxiliaries . Enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry , with comparisons to known optical rotations. Impurities from racemization are minimized by maintaining low temperatures (<0°C) during alkylation and avoiding prolonged exposure to acidic/basic conditions .

Basic: How should researchers characterize the structural and chiral integrity of this compound?

Answer:

Structural confirmation requires:

- X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction (using SHELX software for refinement) is critical .

- NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., tert-butyl group at δ ~1.4 ppm, piperazine ring protons at δ ~3.0–4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₂₂ClN₃O₂: calc. 264.1475).

Chiral integrity is assessed via chiral HPLC with a cellulose-based column (e.g., Daicel®) and a mobile phase of hexane/isopropanol, comparing retention times to racemic mixtures .

Basic: What are the key considerations for handling and storing this compound to maintain its stability?

Answer:

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group and oxidation. Desiccants (silica gel) mitigate moisture absorption .

- Handling : Use PPE (gloves, goggles) due to acute oral toxicity (GHS Category 4, H302). Avoid skin contact; wash with soap/water if exposed. Work in a fume hood to limit inhalation risks .

- Stability : Monitor via TLC or HPLC for decomposition (e.g., Boc deprotection under acidic conditions). Lyophilization preserves the hydrochloride salt form .

Advanced: How can researchers analyze and resolve contradictory data regarding the compound’s reactivity in different solvent systems?

Answer:

Contradictions in reactivity (e.g., unexpected byproducts in polar aprotic vs. protic solvents) require:

- Solvent screening : Systematically test solvents (DMF, THF, MeOH) under controlled conditions (temp, pH).

- Mechanistic studies : Use DFT calculations to model transition states or employ kinetic profiling (e.g., in situ IR spectroscopy) to identify rate-determining steps.

- Byproduct isolation : LC-MS or preparative TLC isolates impurities, followed by structural elucidation via NMR/MS. For example, tert-butyl group cleavage in acidic MeOH could yield piperazine intermediates, detectable via HRMS .

Advanced: What methodologies are effective in studying the compound’s interactions with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors (e.g., serotonin or dopamine receptors) by immobilizing the target protein on a sensor chip .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions in buffer systems mimicking physiological conditions .

- Cellular assays : Use HEK293 or CHO cells transfected with target GPCRs to measure cAMP accumulation or calcium flux via fluorescence assays. Dose-response curves (EC₅₀/IC₅₀) validate potency .

- Molecular docking : Software like AutoDock Vina predicts binding poses, guided by the compound’s stereochemistry (R-configuration critical for fit) .

Advanced: How can researchers address challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

Answer:

- Catalyst optimization : Transition from chiral auxiliaries to asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts for piperazine alkylation) improves ee >98% at scale .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, while continuous flow systems enhance mixing and thermal control .

- Crystallization-induced dynamic resolution (CIDR) : Recrystallization in chiral solvents enriches ee by selectively precipitating the desired enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。